Bienvenue dans la boutique en ligne BenchChem!

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol

Pharmaceutical quality control Impurity profiling Reference standard characterization

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol (CAS 7443-72-3), also designated as 3-Methoxy-18-methyl-1,3,5(10),8-estratetraen-17β-ol, is a synthetic gonane steroid bearing a characteristic Δ8 olefin within the B-ring, a 3-methoxy aromatic A-ring, and a 17β-hydroxyl group (C20H26O2; MW 298.42 g/mol). It is a critical intermediate in the industrial synthesis of 13β-ethyl progestins—notably levonorgestrel and gestodene—and is simultaneously recognized as a named impurity in multiple pharmacopeial monographs: Levonorgestrel Impurity 1 (EP/USP) and Desogestrel Impurity 8.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 7443-72-3
Cat. No. B156018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol
CAS7443-72-3
Synonyms13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol;  3-Methoxy-18-methyl-1,3,5(10),8-estratetraen-17β-ol
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,18-19,21H,3-4,6,8-11H2,1-2H3/t18-,19-,20-/m0/s1
InChIKeyVOVSXUVLXBTVLM-UFYCRDLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol (CAS 7443-72-3): Steroidal Reference Standard and Key Progestin Intermediate


13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol (CAS 7443-72-3), also designated as 3-Methoxy-18-methyl-1,3,5(10),8-estratetraen-17β-ol, is a synthetic gonane steroid bearing a characteristic Δ8 olefin within the B-ring, a 3-methoxy aromatic A-ring, and a 17β-hydroxyl group (C20H26O2; MW 298.42 g/mol) [1]. It is a critical intermediate in the industrial synthesis of 13β-ethyl progestins—notably levonorgestrel and gestodene—and is simultaneously recognized as a named impurity in multiple pharmacopeial monographs: Levonorgestrel Impurity 1 (EP/USP) and Desogestrel Impurity 8 [2]. The compound is supplied as a white to off-white crystalline solid (mp 102–105 °C from acetonitrile), with commercial purity specifications typically ≥95% and pricing in the range of $400–1,300/g depending on quantity and vendor .

Why 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol Cannot Be Interchanged with Other 13-Ethyl-3-methoxy Steroid Analogs


Within the 13-ethyl-3-methoxy gonane family, the position and count of double bonds in the steroid skeleton dictate the compound's chemical reactivity, synthetic fate, and pharmacopeial identity. The target compound (Δ8-tetraene) serves as the specific substrate for the Birch reduction step that generates the key 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol intermediate in levonorgestrel manufacturing [1]. The Δ2,5(10)-diene analog (CAS 1038-28-4) is already downstream of this reduction and cannot substitute as the Birch substrate; the triene analog (CAS 3625-82-9) lacks the Δ8 unsaturation required for this transformation. Furthermore, the 17-keto tetraene (CAS 5941-92-4) is the oxidized counterpart that requires a separate reduction step to reach the 17β-ol. Each of these structurally adjacent molecules possesses distinct melting points, molecular formulas, and chromatographic retention behaviors—all of which are critical for impurity profiling, peak identification, and quality control in ANDA/NDA submissions [2][3]. Substitution with a generic analog would compromise both synthetic pathway fidelity and regulatory compliance.

Quantitative Differentiation Evidence for 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol Against Closest Analogs


Melting Point Differentiation as an Identity and Purity Criterion

The target compound exhibits a melting point of 102–105 °C (recrystallized from acetonitrile), which is substantially lower than the three closest structural analogs . The Δ2,5(10)-diene-17β-ol (Levonorgestrel EP Impurity Q, CAS 1038-28-4) melts at 117–121 °C; the fully saturated triene-17β-ol (CAS 3625-82-9) melts at 126–130 °C; and the Δ2,5(10)-diene-17-one methoxydienone (Levonorgestrel EP Impurity R, CAS 2322-77-2) melts at 150–160 °C [1]. The 15–55 °C depression in melting point of the target compound versus these analogs provides a definitive, experimentally accessible differentiation criterion for identity confirmation and purity assessment in pharmaceutical QC workflows.

Pharmaceutical quality control Impurity profiling Reference standard characterization

Molecular Formula and Degree of Unsaturation as a Structural Selectivity Filter

The target compound possesses a molecular formula of C20H26O2 (MW 298.42, calculated double bond equivalents = 8) [1]. This distinguishes it from the triene-17β-ol (CAS 3625-82-9, C20H28O2, MW 300.44, DBE = 7), the diene-17β-ol (CAS 1038-28-4, C20H30O2, MW 302.46, DBE = 6), and the tetraen-17-one (CAS 5941-92-4, C20H24O2, MW 296.40, DBE = 9) . The monoisotopic mass difference of 2–4 Da between the target compound and each comparator allows unambiguous differentiation by high-resolution mass spectrometry (HRMS). Furthermore, the LogP of the target compound is predicted at 4.99 (ACD/Labs), compared to 5.24 for the triene analog, providing an orthogonal chromatographic selectivity parameter .

Structural elucidation Mass spectrometry In silico drug design

Unique Synthetic Utility: The Birch Reduction Entry Point for 13β-Ethyl Progestin Synthesis

The target compound serves as the mandatory starting material for the Birch reduction step that generates the pivotal 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol intermediate in the industrial synthesis of levonorgestrel, gestodene, norgestimate, and related progestins [1][2]. A Chinese patent (CN 107793463) explicitly describes that 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol (i.e., the target compound) is reacted with a protonamine-alkali metal reducing reagent below 0 °C to effect Birch reduction, yielding the lithium-ammonia intermediate [3]. US Patent 5,719,300 further demonstrates that (−)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy (the target enantiomer) is the starting material for a multi-step conversion to gestodene [4]. Neither the Δ2,5(10)-diene analog (CAS 1038-28-4) nor the triene analog (CAS 3625-82-9) possesses the requisite aromatic A-ring with Δ8 unsaturation to undergo this selective Birch reduction.

Steroid total synthesis Process chemistry API manufacturing

Pharmacopeial Regulatory Status as a Named Impurity in Multiple API Monographs

The target compound is codified as a named impurity in multiple pharmacopeial monographs: it is designated as Levonorgestrel Impurity 1 in the EP and USP monographs, and as Desogestrel Impurity 8 in EP monographs [1]. USP specifications for levonorgestrel mandate that no single impurity exceeds 0.5% and the sum of impurities does not exceed 2.0% [2]. In contrast, the structurally closest analog—the Δ2,5(10)-diene-17β-ol (CAS 1038-28-4)—is classified as Levonorgestrel EP Impurity Q, with different acceptance criteria and a different peak identity in the system suitability chromatogram [3]. This differential regulatory classification means that procurement of the wrong impurity standard (e.g., substituting Impurity Q for Impurity 1) would yield incorrect peak assignments in HPLC impurity profiling, potentially causing ANDA rejection due to misidentification of critical quality attributes.

Regulatory compliance ANDA submission GMP quality control

Commercial Availability and Purity Gradients Across Vendors for Procurement Decision-Making

The target compound is commercially available from multiple vendors with purity specifications ranging from 95% to 99% (by HPLC). Key procurement data points include: AKSci offers material at 95% minimum purity at $489/g (April 2026 pricing); ChemicalBook lists 95%+ grade at $416/250 mg and $924/g; Beyotime (China) supplies 95% grade at approximately $200/g range; and Lookchem lists 99% purity at bulk quantities of 100 kg with reference pricing of ¥100/kg . In comparison, the structurally related methoxydienone (CAS 2322-77-2, Levonorgestrel EP Impurity R) is listed by AKSci at 90% minimum purity with a melting point of 190–200 °C, and the triene analog (CAS 3625-82-9) is priced at a lower tier as a more commodity intermediate . The target compound commands a premium price point reflecting its dual role as a regulated impurity standard requiring full characterization data (COA, HPLC, NMR, MS) compliant with ICH Q3A/B guidelines.

Chemical procurement Reference standard sourcing Cost-of-goods analysis

High-Value Application Scenarios for 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol (CAS 7443-72-3)


Reference Standard for Levonorgestrel Impurity Profiling in ANDA Submissions

As the EP/USP-designated Levonorgestrel Impurity 1, CAS 7443-72-3 is an essential reference standard for HPLC impurity profiling of levonorgestrel API and finished dosage forms. Regulatory submissions (ANDA, DMF) require identification and quantification of this impurity against a characterized reference standard with documented HPLC retention time, LC-MS, and NMR data. USP specifications limit any single impurity to ≤0.5%, making accurate quantification with this standard mandatory for batch release [1][2]. The compound's melting point of 102–105 °C provides an orthogonal identity confirmation method that distinguishes it from co-occurring impurities such as Impurity Q (mp 117–121 °C) and Impurity R (mp 150–160 °C) [3].

Key Starting Material for Process-Scale Synthesis of Levonorgestrel and Gestodene

In industrial process chemistry, the target compound is the defined starting point for the Birch reduction step that converts the aromatic A-ring into the Δ2,5(10)-diene system required for downstream ethynylation and hydrolysis to levonorgestrel [1]. The Δ8 double bond is preserved during this chemoselective reduction, serving as a latent functional handle for subsequent transformations. US Patent 5,719,300 demonstrates a complete multi-kilogram process for gestodene starting from this exact tetraen-17β-ol substrate, validating its suitability for cGMP manufacturing environments [2]. The Chinese patent CN 107793463 describes an improved Birch reduction protocol using protonamine-alkali metal reagents that addresses the classical challenges of reaction exothermicity and yield variability [3].

Hapten Scaffold for Immunogen Synthesis in Steroid Radioimmunoassay Development

The target compound serves as the starting material for constructing immunogens used in the development of radioimmunoassays (RIA) for levonorgestrel and its 3-oxime metabolites [1]. The presence of the Δ8 double bond and the 17β-hydroxyl group enables regioselective functionalization at the 11β-position via carbene insertion chemistry, generating the 11β-carboxymethoxymethyl derivative that is subsequently coupled to bovine serum albumin (BSA) to produce the immunogenic conjugate. This application is uniquely enabled by the Δ8-unsaturation pattern of the target compound; the corresponding triene or diene analogs lack either the requisite double bond geometry or the appropriate oxidation state for this functionalization sequence.

Desogestrel Impurity 8 Reference Material for Quality Control in Third-Generation Progestin Manufacturing

Under its alternative designation as Desogestrel Impurity 8 (EP), CAS 7443-72-3 is supplied with detailed characterization data compliant with ICH Q3A/B regulatory guidelines for use in analytical method development, method validation (AMV), and QC applications during commercial production of desogestrel [1]. SynZeal and other certified reference standard suppliers provide traceability against USP and EP pharmacopeial standards, enabling pharmaceutical manufacturers to meet the stringent impurity identification requirements specified in desogestrel monographs. The compound's chromatographic behavior, distinct from other desogestrel impurities (A, B, C, D), permits unambiguous peak assignment in HPLC system suitability testing [2][3].

Quote Request

Request a Quote for 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.